Cas no 15830-59-8 (Adenine,8-bromo-9-b-D-xylofuranosyl-, 2',3',5'-triacetate (8CI))
15830-59-8 structure
Product Name:Adenine,8-bromo-9-b-D-xylofuranosyl-, 2',3',5'-triacetate (8CI)
Numero CAS:15830-59-8
MF:C16H18BrN5O7
MW:472.24742269516
CID:234987
PubChem ID:254687
Update Time:2025-04-19
Adenine,8-bromo-9-b-D-xylofuranosyl-, 2',3',5'-triacetate (8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenine,8-bromo-9-b-D-xylofuranosyl-, 2',3',5'-triacetate (8CI)
- [3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate
- 2',3',5'-tri-O-acetyl-5-bromouridine
- 5-bromo-2',3',5'-O-triacetoxy-uridine
- 5-BROMO-2',3',5'-TRI-O-ACETYLURIDINE
- A801295
- AC1N6DDD
- ACMC-20e9vn
- ChemDiv1_019943
- EU-0001696
- HMS643K11
- Oprea1_773424
- Uridine, 5-bromo-,2',3',5'-triacetate (9CI)
- 8-Bromoadenosine 2',3',5'-triacetate
- FT-0638962
- Z56777085
- 15830-59-8
- HMS1782M05
- Oprea1_451670
- 8-bromo-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
- NSC-79212
- NSC106544
- NSC-106753
- NSC106753
- NSC-106544
- SCHEMBL1135348
- NSC79212
- DTXSID80935886
- AKOS002528511
- 15830-53-2
- 2,3,5-TRI-O-ACETYL-8-BROMOADENOSINE
-
- Inchi: 1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)
- Chiave InChI: HRCLVNMFELGYPE-UHFFFAOYSA-N
- Sorrisi: BrC1=NC2C(N)=NC=NC=2N1C1C(C(C(COC(C)=O)O1)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 471.03904
- Massa monoisotopica: 471.039
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 655
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 158A^2
- XLogP3: 0.3
Proprietà sperimentali
- Densità: 1.85
- Punto di ebollizione: 635°Cat760mmHg
- Punto di infiammabilità: 337.8°C
- PSA: 157.75
Adenine,8-bromo-9-b-D-xylofuranosyl-, 2',3',5'-triacetate (8CI) Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
15830-59-8 (Adenine,8-bromo-9-b-D-xylofuranosyl-, 2',3',5'-triacetate (8CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti